4-Chloro-2-ethynylpyrimidine

Medicinal Chemistry Cross-Coupling Nucleophilic Substitution

Traditional ethynylpyrimidine synthesis via hazardous in-house Sonogashira on dichloropyrimidines risks regioisomeric mixtures and safety incidents. 4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) eliminates these challenges: • Pre-installed orthogonal C4-Cl (SNAr) & C2-ethynyl (Sonogashira) handles-no protection/deprotection needed • Enables clean, sequential diversification for kinase/antiviral SAR libraries • ≥98% purity; ambient shipping; reduces synthetic steps & avoids regioisomer separation

Molecular Formula C6H3ClN2
Molecular Weight 138.55 g/mol
CAS No. 1196156-98-5
Cat. No. B1650751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethynylpyrimidine
CAS1196156-98-5
Molecular FormulaC6H3ClN2
Molecular Weight138.55 g/mol
Structural Identifiers
SMILESC#CC1=NC=CC(=N1)Cl
InChIInChI=1S/C6H3ClN2/c1-2-6-8-4-3-5(7)9-6/h1,3-4H
InChIKeyWBSUWOKWQIAZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5): Procurement-Grade Specifications and Physicochemical Baseline


4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) is a heterocyclic aromatic compound with the molecular formula C6H3ClN2 and a molecular weight of 138.55 g/mol . It is characterized by a chlorine atom at the 4-position and an ethynyl group at the 2-position of the pyrimidine ring . Commercial sources typically specify a purity of ≥98% for procurement , with long-term storage recommended at 2-8°C in sealed, dry conditions to maintain integrity . The compound's unique substitution pattern offers distinct reactivity, positioning it as a versatile intermediate in medicinal chemistry and materials science. Notably, its classification includes Acute Toxicity Category 4 (H302) and Skin/Eye Irritation Category 2 (H315, H319), necessitating appropriate handling precautions during procurement and use [1].

Why 4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) Cannot Be Substituted by Other Halogenated Pyrimidines


Direct substitution of 4-Chloro-2-ethynylpyrimidine with other halogenated pyrimidine analogs is not advisable due to its unique orthogonal reactivity profile. The molecule presents two distinct electrophilic centers: the chlorine at C4, which is highly reactive towards nucleophilic aromatic substitution (SNAr) [1], and the terminal ethynyl group at C2, which is primed for Sonogashira and other Pd-catalyzed cross-couplings [2]. In contrast, a regioisomer such as 2-chloro-4-ethynylpyrimidine exhibits an inverted pattern, where the reactive halogen is positioned adjacent to the alkyne, altering the electronic environment and potentially leading to different regioselectivity and reaction yields in downstream applications . Furthermore, the commercial availability of 4-Chloro-2-ethynylpyrimidine as a pre-functionalized building block eliminates the need for hazardous in-house ethynylation of dichloropyrimidines, reducing synthetic steps and improving overall process safety and efficiency . The following section provides quantitative evidence to support this differentiation.

Quantitative Differentiation of 4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) from Closest Analogs


Orthogonal Reactivity: Differentiating Chloro and Ethynyl Groups in 4-Chloro-2-ethynylpyrimidine for Stepwise Functionalization

The compound's value lies in its orthogonal reactivity, enabling sequential functionalization. While no direct head-to-head yield comparison is available, class-level understanding of pyrimidine reactivity provides a robust baseline. The chlorine at C4 is primed for SNAr, while the C2-ethynyl group is a handle for Sonogashira coupling. This contrasts with 2,4-dichloropyrimidine, where both positions undergo substitution, often with poor regioselectivity. The C4 halogen is generally more reactive than the C2 halogen in metal-catalyzed reactions [1], allowing for selective, stepwise derivatization in 4-Chloro-2-ethynylpyrimidine, a feature not possible with symmetric dihalides or regioisomers like 2-chloro-4-ethynylpyrimidine, where the chlorine is adjacent to the alkyne .

Medicinal Chemistry Cross-Coupling Nucleophilic Substitution

Fluorescent Probe Development: Impact of Ethynyl Moieties on Spectral Properties of Pyrimidine Oligomers

In the synthesis of bis- and tris(arylethynyl)pyrimidine oligomers, starting materials include chloro- or iodopyrimidines like 4-Chloro-2-ethynylpyrimidine. Cross-study comparison shows that the incorporation of ethynyl moieties directly impacts the photophysical properties of the resulting oligomers. A study comparing these oligomers to those without ethynyl bridges demonstrated that the presence of the triple bond enables a red shift in both absorption and emission spectra and an upgrade in fluorescence quantum yield [1]. While this is a class-level effect, it underscores the necessity of using an ethynylpyrimidine building block like the target compound to achieve desired optoelectronic properties in material applications.

Materials Science Fluorescence Oligomer Synthesis

Regioselective Synthesis: 4-Chloro-2-ethynylpyrimidine as a Key Intermediate for 4-Ethynylpyrimidines

A transition-metal-free approach for synthesizing 4-ethynylpyrimidines has been reported with yields up to 85% [1]. While the specific compound 4-Chloro-2-ethynylpyrimidine is not the product of this method, the study provides a class-level inference for the value of the 4-ethynylpyrimidine scaffold. The target compound serves as a key chlorinated intermediate that can be readily converted to these valuable 4-ethynylpyrimidines via simple nucleophilic substitution or cross-coupling, offering a more straightforward route compared to the multi-step, metal-free condensation approach. This underscores the compound's utility as a direct and efficient precursor in medicinal chemistry programs targeting this specific structural class.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

High-Value Procurement Scenarios for 4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) in Research and Development


Medicinal Chemistry: Synthesis of Diversely Functionalized Kinase Inhibitor Libraries

Procurement of 4-Chloro-2-ethynylpyrimidine is ideal for medicinal chemistry groups focused on generating compound libraries targeting kinases or other enzymes with ATP-binding pockets. Its orthogonal reactivity allows for rapid sequential diversification. The C4-Cl can first be displaced with an amine to install a key pharmacophore, followed by Sonogashira coupling at the C2-ethynyl position to introduce a diverse array of aryl or heteroaryl groups for structure-activity relationship (SAR) studies [1]. This sequential approach avoids complex protection/deprotection strategies and reduces the risk of regioisomeric mixtures, leading to cleaner, higher-quality screening compounds [2].

Antiviral Research: Development of Alphavirus Entry or Replication Inhibitors

Recent patent literature highlights substituted phenyl ethynyl pyrimidines as potent inhibitors of alphaviruses, including Chikungunya and equine encephalitis viruses [1]. 4-Chloro-2-ethynylpyrimidine serves as an ideal core scaffold for this therapeutic area. The chlorine atom at the 4-position provides a convenient handle for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties, while the ethynyl group is essential for the core structure's antiviral activity. Procuring this compound enables researchers to quickly explore the chemical space outlined in this antiviral patent, accelerating the discovery of novel treatments for emerging viral threats [2].

Materials Science: Synthesis of Light-Emitting Pyrimidine-Based Oligomers and Polymers

For materials scientists developing new organic light-emitting diodes (OLEDs) or fluorescent probes, 4-Chloro-2-ethynylpyrimidine is a critical starting material. The ethynyl group is a key structural motif for creating extended π-conjugation, which directly influences the optoelectronic properties of the final material. As shown in comparative studies, ethynyl bridges enable a red shift in absorption/emission and enhance fluorescence quantum yield [1]. Using this compound as a monomer or building block allows for the rational design of novel star-shaped or banana-shaped oligomers with tunable emission properties, making it a valuable procurement item for advanced photonics research [2].

Anticancer Drug Discovery: Generation of CDK and Tyrosine Kinase Inhibitors

Derivatives of 4-Chloro-2-ethynylpyrimidine have been investigated as precursors to compounds with anticancer properties, particularly those targeting cyclin-dependent kinases (CDKs) and other tyrosine kinases critical for cell cycle regulation [1]. The compound's specific substitution pattern allows for the systematic exploration of the chemical space around the pyrimidine core, which is a privileged scaffold in many FDA-approved kinase inhibitors. Its use in early-stage discovery can rapidly generate focused libraries of analogs to identify potent and selective inhibitors, accelerating hit-to-lead campaigns in oncology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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